molecular formula C25H26N2O2S B2465307 Ethyl 2-(3-benzyl-3-phenethylthioureido)benzoate CAS No. 865656-86-6

Ethyl 2-(3-benzyl-3-phenethylthioureido)benzoate

Cat. No. B2465307
CAS RN: 865656-86-6
M. Wt: 418.56
InChI Key: GTBAJKSJXLKQLE-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are derived from carboxylic acids . They are frequently the source of flavors and aromas in many fruits and flowers . Benzoates, on the other hand, are the salts or esters of benzoic acid . They are often used as food preservatives .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . This process is known as esterification . Benzoates can be formed by the reaction of benzoic acid with an alcohol .


Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group adjacent to an ether group . Benzoates, being esters of benzoic acid, share this structure .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

Esters are often characterized by pleasant, fruity odors . They are generally insoluble in water but soluble in organic solvents . The physical and chemical properties of a specific ester or benzoate would depend on its exact structure .

Scientific Research Applications

Plant Hormone Research

Ethylene, a gaseous plant hormone, plays a crucial role in various physiological processes such as senescence, fruit ripening, and defense mechanisms. The study conducted by Dexter et al. (2008) examines the impact of pollination and wound-induced ethylene signals on the expression of benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT) in Petunia hybrida. PhBPBT is instrumental in synthesizing benzyl benzoate and phenylethyl benzoate, crucial for floral scent and plant defense. The research reveals that PhBPBT expression is intricately regulated by light, circadian rhythms, and ethylene in a tissue-specific manner, suggesting its involvement in defense-related processes in different plant parts in response to environmental cues (Dexter et al., 2008).

Anti-Juvenile Hormone Agents

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been developed as an innovative anti-juvenile hormone (anti-JH) agent, demonstrating significant effects on the metamorphosis and pigmentation of silkworm larvae. These effects are indicative of JH-deficiency symptoms, highlighting the compound's potential in pest control and insect growth regulation (Ishiguro et al., 2003).

Polymer Science

In polymer science, the role of ethyl benzoate and similar compounds as "internal" and "external" bases in Ziegler-Natta catalyst systems for propene polymerization has been systematically studied. These studies help in understanding how internal ethyl benzoate prevents non-stereospecific active site formation, while external ethyl benzoate selectively inhibits non-stereospecific centers, influencing polymer properties and production (Busico et al., 1985).

Biocompatible Materials

In the development of biocompatible materials, novel self-associating poly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) based block copolymers with functional side groups on the PCL block for drug delivery applications have been explored. These materials have potential in creating more efficient drug delivery systems due to their micelle-forming properties and functional side groups that can be tailored for specific therapeutic applications (Mahmud et al., 2006).

Mechanism of Action

The mechanism of action of esters and benzoates would depend on their specific use. For example, in the case of food preservation, benzoates work by inhibiting the growth of yeast, mold, and some bacteria .

Safety and Hazards

The safety and hazards associated with esters and benzoates would depend on the specific compound. Some esters and benzoates are safe for consumption in small amounts, while others may be toxic or cause allergic reactions .

Future Directions

The future directions in the study of esters and benzoates could involve finding new synthesis methods, discovering new applications, or studying their effects on human health and the environment .

properties

IUPAC Name

ethyl 2-[[benzyl(2-phenylethyl)carbamothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-2-29-24(28)22-15-9-10-16-23(22)26-25(30)27(19-21-13-7-4-8-14-21)18-17-20-11-5-3-6-12-20/h3-16H,2,17-19H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBAJKSJXLKQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-benzyl-3-phenethylthioureido)benzoate

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